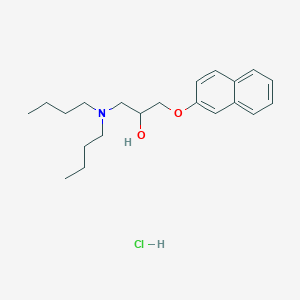

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat various medical conditions such as hypertension, angina, and arrhythmia. It works by blocking the action of adrenaline on the heart and blood vessels, thereby reducing the heart rate and blood pressure. In addition to its clinical applications, propranolol has also been extensively studied for its scientific research applications.

Aplicaciones Científicas De Investigación

Regioselective Hydroxylation for Drug Metabolites Synthesis

A study has highlighted the use of fungal peroxygenases in the regioselective hydroxylation of propranolol, a beta-adrenergic blocker, leading to the synthesis of drug metabolites such as 5-hydroxypropranolol. This process showcases the compound's potential in facilitating scalable syntheses of drug metabolites with high isomeric purity, leveraging the peroxygenation mechanism that involves hydrogen peroxide (Kinne et al., 2009).

Photophysical Studies in Biological Systems

Another study delved into the photophysical behavior of probes like acrylodan and ANS in various solvents, including alcohol mixtures. The findings from this research contribute to a deeper understanding of the probes' emission properties, which are crucial for studying biological systems. This work underscores the importance of considering specific and general solvent effects when interpreting probe emissions in biological assays (Fermín Moreno Cerezo et al., 2001).

Anticancer Drug Potential

The synthetic analog of naftopidil, "1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol," has been studied for its promising anticancer properties. This compound induces cell death in a variety of human cancer cell lines, including those derived from lung cancer, colorectal cancer, and renal cancer, among others. Its dual mechanism of inducing necrosis and apoptosis, along with its efficacy in suppressing tumor growth in mouse models, positions it as a hopeful candidate for cancer therapy (Nishizaki et al., 2014).

Fluorescence Microscopy and Solvent Sensitivity

The synthesis of 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) for use in fluorescence microscopy highlights the compound's sensitivity to solvent polarity and viscosity. This property allows for distinguishing between lipid or protein-bound states and aqueous media, facilitating the study of cellular and tissue structures without interference from autofluorescence (Jacobson et al., 1996).

Propiedades

IUPAC Name |

1-(dibutylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO2.ClH/c1-3-5-13-22(14-6-4-2)16-20(23)17-24-21-12-11-18-9-7-8-10-19(18)15-21;/h7-12,15,20,23H,3-6,13-14,16-17H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNJHXLARGIAOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)

![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)

![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)

![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)